Gap Junction Permeability of Lucifer Yellow CH Dipotassium Salt: Quantified Diffusion Kinetics vs. 6-Carboxyfluorescein and Lissamine Rhodamine B-200
In paired guinea pig ventricular myocytes, Lucifer Yellow CH dipotassium salt exhibits intermediate gap junction permeability between the smaller tracer 6-carboxyfluorescein (MW 376) and the larger tracer lissamine rhodamine B-200 (MW 559) [1]. The measured cytoplasmic diffusion coefficient of Lucifer Yellow CH is 3.0 × 10⁻⁶ cm²/s, compared to 5.8 × 10⁻⁶ cm²/s for 6-carboxyfluorescein and 8.6 × 10⁻⁷ cm²/s for lissamine rhodamine B-200 [1]. Gap junctional membrane permeability is 2.8 × 10⁻⁴ cm/s for Lucifer Yellow CH, compared to 6.8 × 10⁻⁴ cm/s for 6-carboxyfluorescein and 7.4 × 10⁻⁵ cm/s for lissamine rhodamine B-200 [1].
| Evidence Dimension | Gap junctional membrane permeability |
|---|---|
| Target Compound Data | 2.8 × 10⁻⁴ cm/s |
| Comparator Or Baseline | 6-carboxyfluorescein: 6.8 × 10⁻⁴ cm/s; lissamine rhodamine B-200: 7.4 × 10⁻⁵ cm/s |
| Quantified Difference | LY CH permeability is 2.4-fold lower than 6-carboxyfluorescein and 3.8-fold higher than lissamine rhodamine B-200 |
| Conditions | Enzymatically isolated paired guinea pig ventricular cells; patch-clamp pipette intracellular dye dialysis |
Why This Matters
Users requiring a gap junction permeability tracer with molecular weight cutoff selectivity intermediate between small fluorophores and large rhodamine derivatives should select LY CH for its calibrated, mid-range permeation kinetics.
- [1] Imanaga I, Kameyama M, Irisawa H. Cell-to-cell diffusion of fluorescent dyes in paired ventricular cells. Am J Physiol Heart Circ Physiol. 1987;252(1):H223-H232. doi:10.1152/ajpheart.1987.252.1.H223 View Source
